

SHR2554: A Technical Guide to EZH2-Targeted Apoptosis in Cancer Cells

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Compound of Interest		
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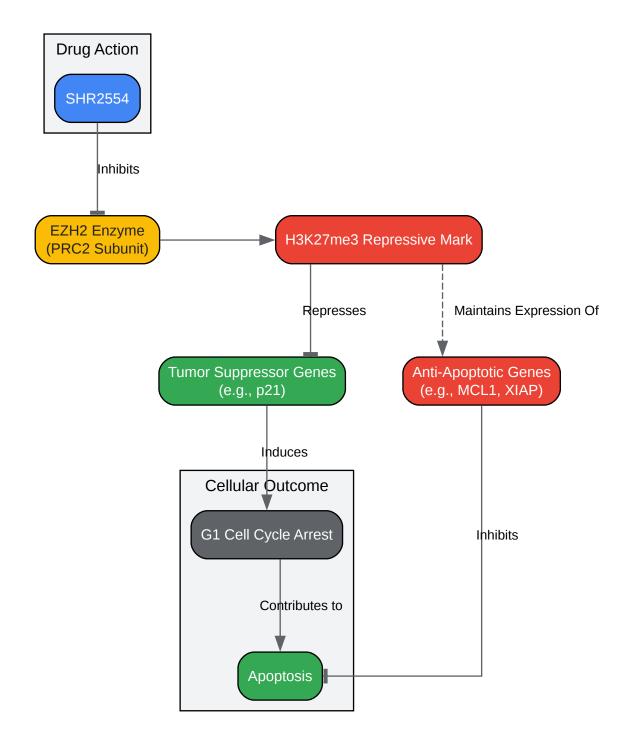
This document provides an in-depth technical overview of SHR2554, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. It details the core mechanism by which SHR2554 induces apoptosis in cancer cells, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant experimental assays.

Core Mechanism of Action

SHR2554 functions as a competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the catalytic SET domain of both wild-type and mutant EZH2, SHR2554 potently blocks its histone methyltransferase activity.[1] This inhibition leads to a global decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark responsible for transcriptional repression.[1][2]

The reduction in H3K27me3 levels results in the derepression of silenced tumor suppressor genes.[3] Key genes reactivated by this mechanism include the cell cycle inhibitor p21, which contributes to G1 phase cell cycle arrest.[2][4] Concurrently, the inhibition of EZH2 leads to the downregulation of anti-apoptotic proteins such as MCL1 and XIAP.[4] The combined effect of cell cycle arrest and the loss of anti-apoptotic signals culminates in the activation of the apoptotic cascade, leading to programmed cell death.[2][5]





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Caption: Core signaling pathway of SHR2554-induced apoptosis.

In T-cell lymphoma (TCL), resistance to other therapies like HDAC inhibitors can be associated with an upregulation of H3K27me3.[4] Combining SHR2554 with an HDAC inhibitor like Chidamide demonstrates a synergistic anti-tumor effect. This combination prevents the



resistance mechanism and enhances apoptosis through the activation of the STAT1 signaling pathway.[6][7]

Data Presentation In Vitro Potency and Cellular Activity

The following table summarizes the inhibitory concentrations of SHR2554 against its enzymatic target and in cellular assays.

Parameter	Target/Cell Line	Value	Reference
Enzymatic IC50	Wild-Type EZH2 0.87 nM		[1][2]
Mutant EZH2 (Y641)	1.13 - 16.80 nM	[1]	
Cellular IC50	H3K27me3 Reduction (Pfeiffer)	1.63 ± 0.14 nM	[2]
Anti-Proliferative IC50	T-Cell Lymphoma Cell Lines (144h)	0.365 - 3.001 μΜ	[4]

Clinical Efficacy in Relapsed/Refractory Lymphoma

Data from the first-in-human Phase I clinical trial (NCT03603951) highlights the clinical activity of SHR2554.[8][9]

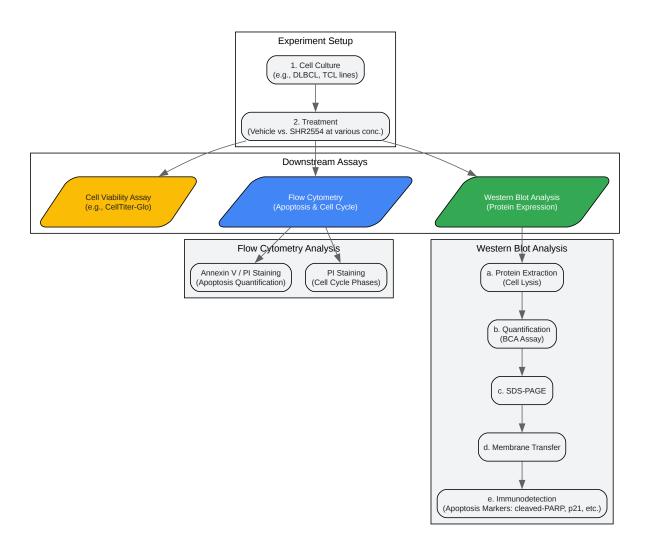


Parameter	Patient Population	Dose	Value	Reference
Objective Response Rate (ORR)	r/r Peripheral T- Cell Lymphoma	350 mg BID	61% (95% CI, 41-78)	[8]
Median Duration of Response (DoR)	r/r Peripheral T- Cell Lymphoma	350 mg BID	12.3 months	[8]
Median Progression-Free Survival (PFS)	r/r Peripheral T- Cell Lymphoma	350 mg BID	11.1 months	[8]
Overall Response Rate (ORR)	r/r Mature Lymphoid Neoplasms	350 mg BID	43% (95% CI, 33-53)	[9]

Experimental Protocols

The investigation of SHR2554's pro-apoptotic effects relies on a series of standard and specialized laboratory techniques. A general workflow is presented below, followed by detailed protocols for key assays.





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